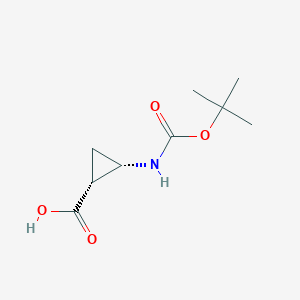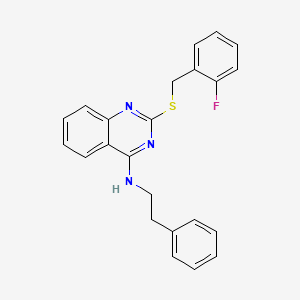![molecular formula C10H17N3O B2431213 [(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine CAS No. 1808068-45-2](/img/structure/B2431213.png)
[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H17N3O . The InChI code for a similar compound, rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, is 1S/C9H15N3O/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3/t7-,9+/m0/s1 , which might provide some insights into the structure of the compound you’re interested in.Physical And Chemical Properties Analysis
The compound is available in liquid form . The molecular weight of a similar compound, rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, is 181.24 , which might be close to the molecular weight of the compound you’re interested in.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel synthesis methods for similar compounds have been explored. For instance, a novel 1,3-Dithiolane compound was synthesized through a condensation reaction, showcasing the methods for creating complex organic compounds (Zhai, 2014).
Characterization and Analysis : Characterization of similar compounds using techniques like 1H NMR and X-ray diffractions has been documented. This is crucial for understanding the physical and chemical properties of such compounds (Zhai, 2014).
Catalytic and Chemical Reactions
Catalytic Applications : Research on the use of related compounds in catalysis, such as in transfer hydrogenation reactions, has been conducted. This indicates the potential utility of similar compounds in catalytic processes (Karabuğa et al., 2015).
Chemical Reactivity : Studies on the reactivity of similar compounds, such as their behavior in specific chemical environments or reactions, are essential for understanding their applications in synthesis and manufacturing processes.
Biological and Medical Applications
Antitumor Activity : Some compounds with similar structures have been studied for their in vitro antitumor activity against various human cancer cell lines. This indicates a potential avenue for the development of new therapeutic agents (Károlyi et al., 2012).
Antibacterial and Antifungal Properties : Research has been conducted on the antibacterial and antifungal activities of compounds with structural similarities. This suggests possible applications in developing new antimicrobial agents (Rao et al., 2013).
Material Science and Photophysical Properties
Electro-Optic Materials : Studies on pyrrole-based donor-acceptor chromophores, which may have structural similarities, have implications for the development of electro-optic materials. This suggests potential applications in electronic and photonic devices (Facchetti et al., 2003).
Photocatalysis and Photochemistry : Research into the photo-induced reactions of related complexes highlights the potential of similar compounds in photocatalysis and photochemical applications (Draksharapu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10/h3,5,8,10H,2,4,6-7,11H2,1H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWWPQSCTUCBBK-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

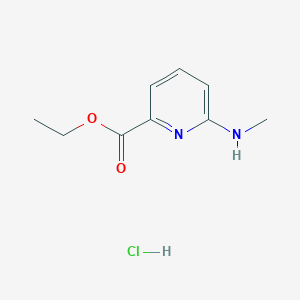
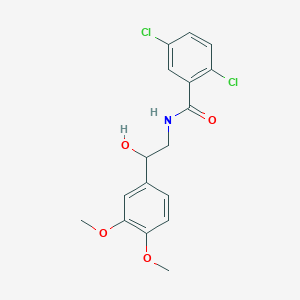


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2431137.png)
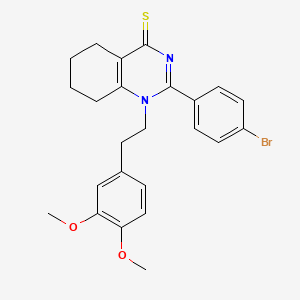
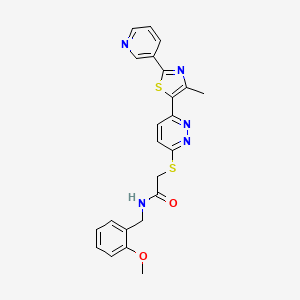
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B2431143.png)
![5-Fluoro-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2431144.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2431147.png)
![methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2431148.png)
